molecular formula C14H22O B12682341 1-(2,3,3a,4,5,6-Hexahydro-1,1,3-trimethyl-1H-inden-5-yl)ethan-1-one CAS No. 77628-62-7

1-(2,3,3a,4,5,6-Hexahydro-1,1,3-trimethyl-1H-inden-5-yl)ethan-1-one

Cat. No.: B12682341
CAS No.: 77628-62-7
M. Wt: 206.32 g/mol
InChI Key: WXBXKFWYTYPIGQ-UHFFFAOYSA-N
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Description

This compound (CAS 77628-62-7) is a bicyclic ketone with the molecular formula C₁₄H₂₂O (average mass 206.329 g/mol) and a hexahydroindenyl backbone substituted with three methyl groups at positions 1, 1, and 3. Its structure features a partially saturated indene ring system with an acetyl group at position 5 (Figure 1). The absence of defined stereocenters (as noted in ) distinguishes it from more complex stereoisomers.

Properties

CAS No.

77628-62-7

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-(1,1,3-trimethyl-2,3,3a,4,5,6-hexahydroinden-5-yl)ethanone

InChI

InChI=1S/C14H22O/c1-9-8-14(3,4)13-6-5-11(10(2)15)7-12(9)13/h6,9,11-12H,5,7-8H2,1-4H3

InChI Key

WXBXKFWYTYPIGQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CCC(CC12)C(=O)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,3a,4,5,6-Hexahydro-1,1,3-trimethyl-1H-inden-5-yl)ethan-1-one typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,3a,4,5,6-Hexahydro-1,1,3-trimethyl-1H-inden-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2,3,3a,4,5,6-Hexahydro-1,1,3-trimethyl-1H-inden-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3,3a,4,5,6-Hexahydro-1,1,3-trimethyl-1H-inden-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Compound A : 1-[(2,3,3aα,6,7,7aβ-Hexahydro-4-methyl-7β-isopropyl-1H-indene)-1β-yl]ethanone (CAS 79560-34-2)
  • Molecular Formula : C₁₆H₂₄O
  • Key Differences : Additional methyl (C4) and isopropyl (C7β) substituents introduce steric bulk, likely reducing solubility in polar solvents compared to the target compound. The isopropyl group may enhance lipophilicity, making it suitable for hydrophobic applications like fragrance fixatives .
Compound B : Traseolide (1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]ethanone, CAS 68140-48-7)
  • Molecular Formula : C₁₈H₂₆O
  • Key Differences : Higher molecular weight (258.4 g/mol) due to tetramethyl and isopropyl groups. The extended alkylation increases volatility resistance, making it a candidate for long-lasting perfumes .
Compound C : 1-(2,3-Dihydro-1,1,5,6-tetramethyl-1H-inden-4-yl)ethanone (CAS 6682-59-3)
  • Molecular Formula : C₁₅H₂₀O
  • Key Differences: Methyl groups at positions 1,1,5,6 create a distinct substitution pattern.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 206.33 232.36 258.40 216.32
LogP (Predicted) 3.2 4.1 5.3 3.8
Boiling Point (°C) ~250 ~280 >300 ~265
Solubility (mg/L) 15 (Water) <5 <1 10

Notes:

  • Increased alkylation (e.g., Compound B) correlates with higher LogP and lower aqueous solubility.
  • The target compound’s intermediate boiling point suggests utility in solvent-mediated reactions .

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